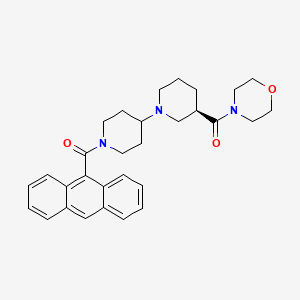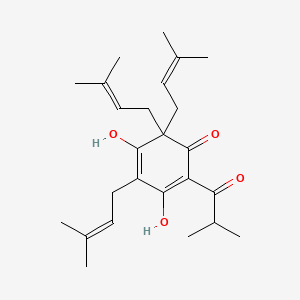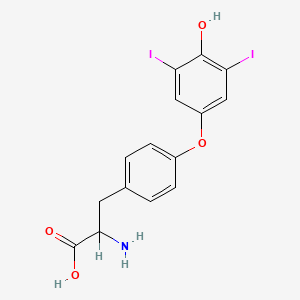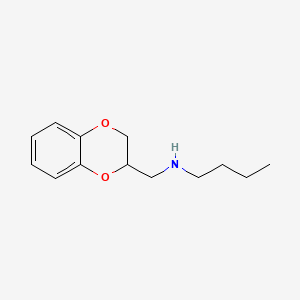
Butamoxane
Overview
Description
BUTAMOXANE: is a chemical compound with the molecular formula C13H19NO2 . It is known for its diverse applications in scientific research, particularly in the fields of drug discovery and neurobiology . The compound is characterized by its unique structure, which includes a benzodioxane ring and a butylamine side chain.
Mechanism of Action
Target of Action
Butamoxane is a compound that primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in various physiological responses, including the regulation of heart rate, dilation of blood vessels and bronchial tubes, and metabolic shifts in the body’s fight-or-flight response .
Mode of Action
As a competitive antagonist at beta-2 adrenergic receptors , this compound binds to these receptors and prevents their activation by endogenous catecholamines such as adrenaline and noradrenaline. This interaction results in a decrease in the typical physiological responses mediated by these receptors .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a drug can be influenced by various factors, including its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with beta-2 adrenergic receptors. By acting as an antagonist, this compound can modulate the physiological responses typically mediated by these receptors, potentially leading to alterations in heart rate, blood vessel dilation, bronchial tube dilation, and metabolic responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can impact the drug’s stability and its interaction with its target receptors. Furthermore, individual patient factors, including genetic variations, age, sex, and overall health status, can also influence the drug’s pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUTAMOXANE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethyl chloride with butylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide , to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: BUTAMOXANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the compound into its derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the benzodioxane ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions
Major Products: The major products formed from these reactions include N-oxides , amine derivatives , and various substituted benzodioxane compounds .
Scientific Research Applications
BUTAMOXANE is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to neurotransmitter systems and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Butoxamine: Another beta-2 selective adrenergic antagonist with similar pharmacological properties.
Propranolol: A non-selective beta-adrenergic antagonist used in the treatment of cardiovascular conditions.
Metoprolol: A selective beta-1 adrenergic antagonist used for managing hypertension and angina.
Uniqueness: BUTAMOXANE is unique due to its selective action on beta-2 adrenergic receptors, which makes it particularly useful in research settings for studying the specific roles of these receptors without affecting beta-1 receptors .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-3-8-14-9-11-10-15-12-6-4-5-7-13(12)16-11/h4-7,11,14H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRQYAHPAJZPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1COC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863399 | |
| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4442-60-8 | |
| Record name | N-Butyl-2,3-dihydro-1,4-benzodioxin-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butamoxane [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTAMOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7725983GSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Butamoxane metabolized in the body?
A1: this compound undergoes metabolism primarily in the liver through a process called hydroxylation. This process is facilitated by enzymes found in the liver's microsomes []. The primary metabolic pathway involves two consecutive hydroxylations, resulting in the formation of 6-hydroxythis compound, 7-hydroxythis compound, and ultimately 6,7-dihydroxythis compound []. Interestingly, the rate of this compound hydroxylation appears to be consistent in both isolated hepatocytes and perfused liver, suggesting that isolated hepatocytes can serve as a reliable model for studying this compound metabolism [].
Q2: What experimental techniques were used to study the metabolism of this compound?
A2: Researchers utilized a combination of in vivo and in vitro approaches to elucidate the metabolic pathway of this compound. In vitro studies involved isolated rat hepatocytes and microsomal fractions from rat liver. These systems allowed for controlled manipulation of drug concentrations and enzyme activity [, ]. To definitively confirm the proposed metabolic pathway involving consecutive hydroxylations, researchers employed oxygen-18 (18O) labeling studies. This technique allowed them to track the incorporation of oxygen atoms from molecular oxygen into the final metabolite, 6,7-dihydroxythis compound, thereby confirming the involvement of two distinct hydroxylation events [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


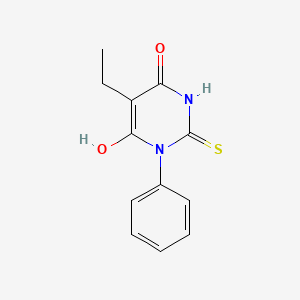
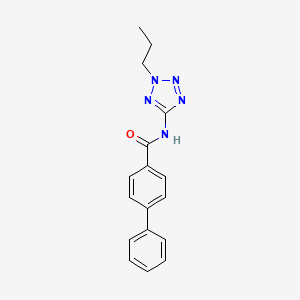
![N-[6-[[(1S,3S)-3-(1,2-dihydroxyethyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1216015.png)
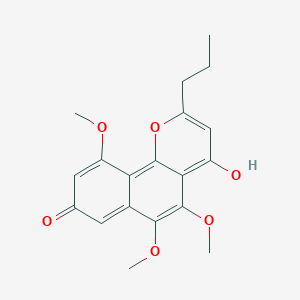
![5-(methoxymethyl)-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1216017.png)
![2-(4-Methoxyphenyl)-3-propylimidazo[4,5-b]quinoxaline](/img/structure/B1216019.png)
![1'-methyl-2'-spiro[12H-benzimidazolo[1,2-c]quinazoline-6,3'-indole]one](/img/structure/B1216021.png)
